(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a methoxy group, a prop-1-en-1-yl group, and a piperazine ring. Its unique chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, including the formation of the phenoxy and piperazine moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Common synthetic routes may involve:
Step 1: Formation of the phenoxy intermediate through a nucleophilic substitution reaction.
Step 2: Introduction of the piperazine ring via a condensation reaction.
Step 3: Final coupling of the intermediates under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may utilize large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The prop-1-en-1-yl group can be reduced to form saturated hydrocarbons.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may involve the use of Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Coumarin
- Trans-cinnamaldehyde
- Trans-cinnamic acid
- 2-Methoxycinnamaldehyde
Uniqueness
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it versatile in various scientific and industrial applications.
Biological Activity
(E)-1-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride, often referred to as MMPP, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and oncology. This article reviews the current understanding of its biological activity, highlighting key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is C16H22Cl2N2O3, with a molecular weight of 372.27 g/mol. Its structure features a methoxy group and a piperazine moiety, which are significant for its biological interactions.
Neuroprotective Effects
Recent studies have demonstrated that MMPP exhibits neuroprotective properties through several mechanisms:
- Inhibition of Neuroinflammation : MMPP acts as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3), which is implicated in neuroinflammatory processes. In a study involving mice treated with MPTP (a neurotoxin), MMPP administration resulted in decreased behavioral impairments and reduced dopamine depletion in the striatum, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease .
- Reduction of Inflammatory Markers : The compound has been shown to inhibit the expression of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and glial fibrillary acidic protein (GFAP), contributing to its anti-inflammatory effects .
Anticancer Activity
MMPP has also been evaluated for its anticancer properties:
- Induction of Apoptosis : In colon cancer cell lines, MMPP treatment led to increased apoptosis, as evidenced by elevated levels of cleaved caspases (caspase-3 and caspase-8). The compound enhances the expression of death receptors DR5 and DR6, which are crucial for mediating apoptotic signals .
- Tumor Growth Inhibition : In xenograft models, MMPP demonstrated dose-dependent suppression of tumor growth, indicating its potential as an anticancer agent . The compound's mechanism involves direct binding to IkappaB kinase β (IKKβ), which plays a role in the NF-kB signaling pathway associated with cancer progression .
Study 1: Neuroprotective Effects in Mice
In a controlled study with ICR mice, MMPP was administered at a dosage of 5 mg/kg over one month. The results showed significant improvements in motor functions measured by rotarod and pole tests after MPTP exposure, alongside histological analysis revealing reduced neuronal loss in the substantia nigra .
Study 2: Anticancer Efficacy in Colon Cancer Models
A separate investigation assessed MMPP's effects on colon cancer cells. Treatment with concentrations ranging from 0 to 15 μg/mL resulted in significant growth inhibition and enhanced apoptotic markers. The study concluded that MMPP could serve as a promising candidate for further development in colon cancer therapies .
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3.2ClH/c1-4-5-15-6-7-17(18(12-15)22-3)23-14-16(21)13-20-10-8-19(2)9-11-20;;/h4-7,12,16,21H,8-11,13-14H2,1-3H3;2*1H/b5-4+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFRLOBBTWJIJ-SFKRKKMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C)O)OC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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